tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydrazinecarbonyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an indole derivative with tert-butyl chloroformate to introduce the tert-butyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or other oxidized derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Tert-butyl alcohol and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells . The hydrazinecarbonyl group may also play a role in these interactions by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-substituted indoles: These compounds share the indole moiety and tert-butyl group but lack the hydrazinecarbonyl group.
Hydrazinecarbonyl-substituted indoles: These compounds have the hydrazinecarbonyl group but may lack the tert-butyl group.
Uniqueness
Tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to the combination of the tert-butyl group, hydrazinecarbonyl group, and indole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C14H19N3O3 |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-7-6-9-4-5-10(8-11(9)17)12(18)16-15/h4-5,8H,6-7,15H2,1-3H3,(H,16,18) |
InChI Key |
TWNMAHFHNFJBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)NN |
Origin of Product |
United States |
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